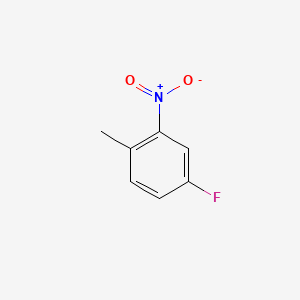

4-Fluoro-2-nitrotoluene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60725. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWTUNAAJNDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196233 | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-10-6 | |

| Record name | 4-Fluoro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC9M78LMH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2-nitrotoluene (CAS: 446-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Fluoro-2-nitrotoluene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and analysis, and outlines its role in the development of bioactive molecules. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound (CAS number: 446-10-6) is an aromatic organic compound with the chemical formula C₇H₆FNO₂. Its structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group, makes it a versatile precursor in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of target molecules in drug discovery, while the nitro group serves as a versatile handle for a variety of chemical transformations, including reduction to an amine or oxidation of the methyl group. These characteristics make this compound a valuable building block in the synthesis of complex pharmaceuticals and specialized agrochemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 446-10-6 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Clear to pale yellow liquid | |

| Boiling Point | 139 °C at 83 mmHg | [2] |

| Flash Point | 98 °C | [2] |

| Specific Gravity (20/20) | 1.28 | [2] |

| Refractive Index | 1.52 | [2] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are illustrative and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of this compound via Nitration of 4-Fluorotoluene

This protocol describes a representative electrophilic aromatic substitution reaction for the synthesis of this compound.

Materials:

-

4-Fluorotoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with a stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated sulfuric acid to an ice bath. Slowly add 25 mL of concentrated nitric acid to the sulfuric acid while stirring. Keep the mixture in the ice bath.

-

Reaction Setup: Place 0.5 mol of 4-fluorotoluene into the three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer. Cool the flask in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture from the dropping funnel to the 4-fluorotoluene over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0 and 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Quenching: Slowly pour the reaction mixture over a large beaker filled with crushed ice and water, with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with deionized water (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear to pale yellow liquid.

Analytical Methods

This method provides a standard procedure for the identification and purity assessment of this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-400 amu.

NMR spectroscopy is used for the structural confirmation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Role in Synthesis of Bioactive Molecules

This compound is not typically used for its own biological activity but serves as a crucial starting material for more complex molecules. The nitro and methyl groups can be chemically modified to introduce different functionalities.

Synthetic Transformations

Two common transformations of this compound are the reduction of the nitro group to an amine and the oxidation of the methyl group to a carboxylic acid.

-

Reduction to 4-Fluoro-2-toluidine: The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media. The resulting 4-fluoro-2-toluidine is a valuable intermediate for pharmaceuticals and dyes.

-

Oxidation to 4-Fluoro-2-nitrobenzoic acid: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.[3] This creates 4-fluoro-2-nitrobenzoic acid, another important precursor in organic synthesis.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from 4-Fluorotoluene.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Role in Bioactive Molecule Synthesis

Caption: Synthetic utility of this compound in producing bioactive molecules.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of 4-Fluoro-2-nitrotoluene (CAS No. 446-10-6), a key intermediate in various synthetic applications. This document summarizes its physical properties, spectroscopic profile, and safety information, presenting quantitative data in structured tables for ease of reference and comparison. Detailed experimental protocols for the determination of these properties are also provided.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 4-fluoro-1-methyl-2-nitrobenzene, is a substituted aromatic compound.[1] Its fundamental identifiers and key physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-fluoro-1-methyl-2-nitrobenzene[1] |

| Synonyms | 2-Nitro-4-fluorotoluene |

| CAS Number | 446-10-6[1] |

| Molecular Formula | C₇H₆FNO₂[2] |

| Molecular Weight | 155.13 g/mol [1] |

| InChI Key | SKWTUNAAJNDEIK-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=C(C=C1)F)--INVALID-LINK--[O-][1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 139 °C at 83 mmHg |

| Melting Point | Not available in cited literature |

| Density (Specific Gravity) | 1.28 g/cm³ (20/20 °C) |

| Refractive Index | 1.52 |

| Flash Point | 98 °C |

| Solubility | Information on solubility in common solvents is not readily available in the cited literature. For a similar compound, 2-Fluoro-4-nitrotoluene, it is noted to be insoluble in water and soluble in highly polar organic solvents like DMSO and DMF, with poor solubility in less polar solvents such as ether.[3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While detailed spectral analyses are available in various databases, a summary of the expected and available data is presented.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability |

| ¹H NMR | Spectra available in databases.[5] |

| ¹³C NMR | Spectra available in databases.[5] |

| IR Spectroscopy | Spectra available in databases.[5] |

| Mass Spectrometry | Spectra available in databases. |

Safety and Hazard Information

Understanding the safety and handling requirements for this compound is critical for laboratory personnel. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |

| Skin Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[6] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[6] |

Precautionary Statements: P261, P305 + P351 + P338[6]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting and Boiling Point Determination

A standard workflow for determining the melting and boiling points of a chemical compound is illustrated below.

Protocol for Melting Point Determination:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.

-

The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Protocol for Boiling Point Determination:

-

A small volume of the liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated gently, and the liquid is brought to a slow, steady boil.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Spectroscopic Analysis

The general workflow for acquiring spectroscopic data is outlined below.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).

-

The solution is transferred to a clean NMR tube to the appropriate height.

-

The NMR tube is placed in the spectrometer.

-

The spectrometer is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

-

Chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.

Protocol for Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet is made by grinding the sample with dry KBr and pressing the mixture into a translucent disk, or a nujol mull is prepared.

-

A background spectrum of the empty sample holder or pure solvent is recorded.

-

The sample is placed in the IR spectrometer, and the spectrum is recorded.

-

The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its safe handling, application in synthesis, and quality control. For more detailed spectral data, researchers are encouraged to consult dedicated chemical databases.

References

An In-depth Technical Guide to 4-Fluoro-2-nitrotoluene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrotoluene, a key intermediate in the synthesis of various functionalized organic compounds. This document details its molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₂. Its structure consists of a toluene ring substituted with a fluorine atom at position 4 and a nitro group at position 2. The IUPAC name for this compound is 4-fluoro-1-methyl-2-nitrobenzene.

Molecular Identifiers:

-

CAS Number: 446-10-6

-

Molecular Weight: 155.13 g/mol

-

InChI: 1S/C7H6FNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3

-

SMILES: Cc1ccc(F)cc1--INVALID-LINK--=O

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 27 °C (lit.) | |

| Boiling Point | 138-139 °C/83 mmHg (lit.) | |

| Refractive Index (n20/D) | 1.522 (lit.) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes its key spectroscopic data.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| FTIR | Spectral data available. |

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic nitration of 4-fluorotoluene. This reaction typically yields a mixture of isomers, primarily this compound and 4-fluoro-3-nitrotoluene, which can then be separated.

Experimental Protocol: Nitration of 4-Fluorotoluene

This protocol is adapted from the general procedure for the nitration of toluene.

Materials and Equipment:

-

4-Fluorotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Cyclohexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully and slowly add a calculated amount of concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling the mixture in an ice bath.

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

-

Addition of 4-Fluorotoluene: Add 4-fluorotoluene to the reaction flask and cool it to approximately -10 °C.

-

Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred 4-fluorotoluene. Maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 2-3 hours.

-

Workup:

-

Pour the reaction mixture onto crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract the organic layer with cyclohexane.

-

Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess isomeric purity.

-

FTIR Spectroscopy: To identify the characteristic functional groups, particularly the C-F and NO₂ stretches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via nitration of 4-fluorotoluene.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Spectroscopic Profile of 4-Fluoro-2-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluoro-2-nitrotoluene (CAS No. 446-10-6), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, supplemented with detailed experimental protocols and a visual representation of its mass spectral fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.694 | dd | J(H,H) = 8.5, J(H,F) = 2.9 | H-6 |

| 7.35 | ddd | J(H,H) = 8.5, J(H,F) = 8.5, J(H,H) = 2.5 | H-5 |

| 7.24 | dd | J(H,H) = 8.5, J(H,H) = 2.5 | H-3 |

| 2.570 | s | - | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, J(C,F) = 252 Hz) | C-4 |

| 149.5 | C-2 |

| 135.5 (d, J(C,F) = 9 Hz) | C-1 |

| 125.0 (d, J(C,F) = 9 Hz) | C-6 |

| 120.0 (d, J(C,F) = 22 Hz) | C-5 |

| 115.0 (d, J(C,F) = 21 Hz) | C-3 |

| 20.5 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1520 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 1250 | Strong | C-F Stretch |

| 830 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | 16.5 | [M]⁺ (Molecular Ion) |

| 138 | 100.0 | [M - OH]⁺ |

| 109 | 45.9 | [M - NO₂]⁺ |

| 108 | 22.1 | [M - NO₂ - H]⁺ |

| 83 | 83.9 | [C₆H₄F]⁺ |

Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard single-pulse experiment was performed. Key parameters included a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program was used. A wider spectral width (e.g., 240 ppm) was employed, and a significantly larger number of scans were acquired to compensate for the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds was used.

-

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction. Chemical shifts were referenced to TMS (for ¹H) or the residual solvent peak (for ¹³C).

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount of this compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-IR), a small amount of the solid sample was placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the infrared beam path, and the sample spectrum was acquired. The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A capillary column (e.g., HP-5ms) was used. The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.

-

MS Conditions: The separated compound was introduced into the ion source, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and the major fragment ions.

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-nitrotoluene. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this important chemical intermediate in research and development settings.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for quality control and reaction monitoring. NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.[1] This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound, including chemical shift assignments and coupling constant analysis.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is a combination of experimentally observed values and high-quality predicted values due to the limited availability of complete public experimental datasets. Predicted values are clearly indicated.

Table 1: ¹H NMR Spectral Data for this compound

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Data Source |

| H-3 | ~7.85 | dd | ³J(H3-H5) ≈ 2.5, ⁴J(H3-F4) ≈ 8.5 | Predicted |

| H-5 | ~7.20 | ddd | ³J(H5-H6) ≈ 8.7, ³J(H5-F4) ≈ 5.5, ⁴J(H5-H3) ≈ 2.5 | Predicted |

| H-6 | ~7.40 | t | ³J(H6-H5) ≈ 8.7, ⁴J(H6-F4) ≈ 8.7 | Predicted |

| -CH₃ | 2.57 | s | - | Experimental[2] |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon (C) | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | C-F Coupling Constant (J, Hz) | Data Source |

| C-1 | ~135.0 | d | ²J(C1-F4) ≈ 4.0 | Predicted |

| C-2 | ~149.0 | d | ³J(C2-F4) ≈ 8.0 | Predicted |

| C-3 | ~125.0 | d | ³J(C3-F4) ≈ 22.0 | Predicted |

| C-4 | ~162.0 | d | ¹J(C4-F4) ≈ 250.0 | Predicted |

| C-5 | ~118.0 | d | ²J(C5-F4) ≈ 21.0 | Predicted |

| C-6 | ~132.0 | d | ⁴J(C6-F4) ≈ 3.0 | Predicted |

| -CH₃ | ~20.5 | s | - | Predicted |

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: The assignments for C-1 and C-6, and for C-3 and C-5 could be interchanged based on prediction alone.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that overlap with analyte resonances.

-

Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS). For routine qualitative spectra, the residual solvent peak can often be used as a reference.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Capping: Securely cap the NMR tube.

¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Spectroscopy

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is commonly used.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Spectral Width (SW): A spectral width of 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

Mandatory Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a conceptual workflow for NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A logical workflow for the NMR spectral analysis of organic compounds.

References

An In-depth Technical Guide to the Mass Spectrum of 4-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the mass spectrum of 4-fluoro-2-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the fragmentation patterns, experimental protocols for analysis, and the compound's relevance in synthetic pathways for bioactive molecules.

Core Data Presentation

The mass spectrum of this compound (Molecular Weight: 155.13 g/mol , Formula: C₇H₆FNO₂) is characterized by a distinct fragmentation pattern under electron ionization (EI). The major fragments observed are summarized in the table below. The relative intensities are estimated from the mass spectrum available in the NIST database.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 155 | [C₇H₆FNO₂]⁺• (Molecular Ion) | 60 |

| 138 | [M - OH]⁺ | 100 |

| 125 | [M - NO]⁺ | 20 |

| 109 | [M - NO₂]⁺ | 50 |

| 83 | [C₅H₄F]⁺ | 85 |

| 77 | [C₆H₅]⁺ | 30 |

| 63 | [C₅H₃]⁺ | 25 |

| 57 | [C₄H₅]⁺ | 40 |

Interpretation of the Mass Spectrum

The fragmentation of this compound is primarily driven by the presence of the nitro group and the fluorine atom on the aromatic ring. The molecular ion peak is observed at m/z 155. The base peak at m/z 138 corresponds to the loss of a hydroxyl radical (•OH), a characteristic fragmentation of ortho-nitrotoluenes known as the "ortho effect". This rearrangement is followed by other significant fragmentations.

Key Fragmentation Pathways:

-

Loss of •OH (m/z 138): The proximity of the methyl and nitro groups in the ortho position facilitates an intramolecular hydrogen transfer from the methyl group to an oxygen of the nitro group, followed by the elimination of a hydroxyl radical. This results in the formation of a stable cyclic ion, which is the base peak.

-

Loss of •NO (m/z 125): The molecular ion can undergo cleavage of the C-N bond to lose a nitric oxide radical.

-

Loss of •NO₂ (m/z 109): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical, leading to the formation of a fluorotolyl cation.

-

Formation of [C₅H₄F]⁺ (m/z 83): This fragment likely arises from the further fragmentation of the [M - NO₂]⁺ ion, involving the loss of acetylene (C₂H₂).

-

Formation of [C₆H₅]⁺ (m/z 77): The phenyl cation can be formed through various fragmentation routes, including the loss of fluorine and other substituents from the aromatic ring.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Mandatory Visualizations

Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Role in Bioactive Molecule Synthesis

Caption: Logical relationship illustrating the role of this compound as a precursor in the synthesis of bioactive compounds.

A Deep Dive into 4-Fluoro-2-nitrotoluene: A Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Fluoro-2-nitrotoluene, a versatile intermediate in the synthesis of pharmaceuticals and other functional organic compounds. By leveraging computational chemistry, we can gain profound insights into its molecular structure, spectroscopic properties, and electronic behavior, which are crucial for predicting its reactivity and designing novel synthetic pathways.

Molecular Structure and Properties

This compound (C₇H₆FNO₂) is a substituted toluene molecule with a fluorine atom at the 4th position and a nitro group at the 2nd position of the benzene ring.[1][2][3] Its molecular structure dictates its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing the geometry of the molecule and predicting its structural parameters.

Table 1: Computed Geometrical Parameters of this compound (Exemplary Data based on Analogous Compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.35 | C3-C4-C5 = 120.5 |

| C-N | 1.48 | C1-C2-N = 121.0 |

| N-O1 | 1.23 | O1-N-O2 = 125.0 |

| N-O2 | 1.23 | C2-C1-C6 = 118.5 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (aromatic) | 1.08 | |

| C-H (methyl) | 1.09 |

Note: The data in this table is illustrative and based on typical bond lengths and angles from DFT calculations on similar nitrotoluene derivatives. Specific experimental or calculated values for this compound were not found in the initial search.

Spectroscopic Analysis

Spectroscopy provides a fingerprint of a molecule, allowing for its identification and characterization. Both experimental and computational approaches are invaluable in understanding the vibrational and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectral bands.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

A common experimental setup for obtaining vibrational spectra involves the following:

-

FT-IR Spectroscopy : The solid sample of this compound is mixed with KBr powder and pressed into a pellet. The spectrum is then recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman Spectroscopy : The sample is placed in a capillary tube, and the spectrum is recorded using a Nd:YAG laser as the excitation source, typically in the 4000-50 cm⁻¹ range.

Table 2: Vibrational Wavenumbers (cm⁻¹) and Assignments for 4-Nitrotoluene (Analogous Compound)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| 3085 | 3084 | 3086 | C-H stretching (aromatic) |

| 2928 | 2927 | 2930 | C-H stretching (methyl) |

| 1610 | 1612 | 1615 | C-C stretching (aromatic) |

| 1520 | 1522 | 1525 | NO₂ asymmetric stretching |

| 1348 | 1350 | 1352 | NO₂ symmetric stretching |

| 854 | 855 | 858 | C-H out-of-plane bending |

Note: This data is for 4-nitrotoluene and serves as a reference for the expected vibrational modes of this compound.[4][5] The presence of the fluorine atom in this compound would introduce a characteristic C-F stretching vibration, typically in the range of 1250-1000 cm⁻¹.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Experimental Chemical Shift (ppm) |

| ¹H (CH₃) | ~2.5 |

| ¹H (aromatic) | 7.0 - 8.0 |

| ¹³C (CH₃) | ~20 |

| ¹³C (aromatic) | 115 - 165 |

| ¹³C (C-F) | ~160-165 (doublet due to C-F coupling) |

| ¹³C (C-NO₂) | ~150 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.[6]

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared. The UV-Vis absorption spectrum is then recorded over a range of wavelengths (typically 200-800 nm).

The UV-Vis spectrum of nitrotoluene derivatives typically shows strong absorption bands in the UV region due to π → π* and n → π* electronic transitions of the benzene ring and the nitro group.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Table 4: Calculated HOMO-LUMO Energies and Related Parameters for 4-Nitrotoluene (Analogous Compound)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Ionization Potential | 7.5 |

| Electron Affinity | 2.8 |

| Electronegativity | 5.15 |

| Chemical Hardness | 2.35 |

Note: This data is for 4-nitrotoluene and provides an estimate of the electronic properties of this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of chemical reactions. In the MEP map of this compound, the region around the nitro group is expected to be electron-deficient (red/yellow), making it susceptible to nucleophilic attack, while the aromatic ring will have regions of higher electron density (blue/green).

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

DFT calculations can be used to predict the NLO properties of this compound. The presence of both an electron-donating group (methyl) and electron-withdrawing groups (fluoro and nitro) suggests that this molecule may exhibit a significant NLO response.

Experimental and Computational Workflows

The following diagrams illustrate the typical workflows for the experimental characterization and computational analysis of this compound.

Conclusion

This technical guide has outlined the key theoretical and computational aspects of this compound. While a comprehensive experimental and computational study on this specific molecule is not yet prevalent in the literature, the analysis of analogous compounds provides a robust framework for understanding its properties. The combination of DFT calculations and experimental spectroscopic techniques offers a powerful approach for characterizing this important synthetic intermediate, paving the way for its effective utilization in drug discovery and materials science. Further dedicated research on this compound is warranted to fully elucidate its properties and unlock its potential in various applications.

References

- 1. This compound | C7H6FNO2 | CID 67965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-氟-2-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(446-10-6) Raman spectrum [chemicalbook.com]

Quantum Chemical Insights into 4-Fluoro-2-nitrotoluene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Properties of 4-Fluoro-2-nitrotoluene

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed in several Quantitative Structure-Activity Relationship (QSAR) studies to determine key electronic descriptors for this compound. These descriptors are crucial for understanding the molecule's reactivity and potential biological interactions.

The computational studies consistently utilize the B3LYP functional with a 6-31G(d) basis set for geometry optimization and property calculation.[1] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Method | Reference |

| LUMO Energy (εLUMO) | -0.086 a.u. | DFT/B3LYP/6-31G(d) | [1] |

| Electrophilicity Index (ω) | 1.897 | DFT/B3LYP/6-31G(d) | [1] |

| Compressibility (β) | 0.25 | DFT/B3LYP/6-31G(d) | [1] |

| Electronegativity (χ) | 5.547 eV | DFT | [2] |

| Chemical Hardness (η) | 8.856 eV | DFT | [2] |

Experimental Protocols: A Representative Methodology

To illustrate a comprehensive quantum chemical analysis, this section outlines a detailed methodology based on a study of the closely related isomers, 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. This protocol is directly applicable to this compound.

Computational Details

All quantum chemical calculations are performed using the Gaussian 09 software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) and the 6-31G* basis set. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values of the software.

Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis is conducted at the same level of theory (B3LYP/6-31G*). This calculation provides the harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. The calculated frequencies are typically scaled by a factor of 0.963 to correct for anharmonicity and the approximate nature of the theoretical method. The assignment of the vibrational modes is performed using Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) analysis.

Electronic Property Calculations

The optimized molecular geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Representative Data for a Halogenated Nitrotoluene

As a proxy for the detailed structural and vibrational data for this compound, the following tables present the calculated results for 4-chloro-2-nitrotoluene, obtained at the B3LYP/6-31G* level of theory.

Table 2: Optimized Geometrical Parameters for 4-chloro-2-nitrotoluene (Representative)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C1-C2 | 1.395 |

| C2-C3 | 1.387 |

| C3-C4 | 1.391 |

| C4-C5 | 1.388 |

| C5-C6 | 1.392 |

| C6-C1 | 1.396 |

| C1-C7 | 1.512 |

| C2-N8 | 1.478 |

| C4-Cl12 | 1.743 |

| N8-O9 | 1.221 |

| N8-O10 | 1.221 |

| Bond Angles | |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 121.3 |

| C2-C3-C4 | 118.9 |

| C3-C4-C5 | 121.2 |

| C4-C5-C6 | 119.1 |

| C5-C6-C1 | 120.0 |

| C2-N8-O9 | 117.8 |

| C2-N8-O10 | 117.8 |

| O9-N8-O10 | 124.4 |

Table 3: Vibrational Assignments for 4-chloro-2-nitrotoluene (Representative, Selected Modes)

| Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment (PED %) |

| 3085 | 12.5 | 25.8 | C-H stretch (98%) |

| 1610 | 25.3 | 15.2 | C-C stretch (aromatic) (75%) |

| 1525 | 185.7 | 30.1 | NO₂ asymmetric stretch (88%) |

| 1350 | 210.4 | 18.5 | NO₂ symmetric stretch (85%) |

| 1150 | 35.1 | 8.9 | C-H in-plane bend (65%) |

| 830 | 15.8 | 5.2 | C-H out-of-plane bend (70%) |

| 740 | 85.2 | 12.6 | C-Cl stretch (55%) |

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational understanding of the quantum chemical properties of this compound based on available data and establishes a comprehensive, representative protocol for a more in-depth computational analysis. These theoretical insights are invaluable for predicting molecular behavior and guiding experimental research in drug development and materials science.

References

The Advent of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Fluoro-2-nitrotoluene

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first synthesis of 4-Fluoro-2-nitrotoluene, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and drug development professionals, this document details the historical context of its synthesis, modern experimental protocols, and the logical workflows involved in its preparation.

Introduction: The Rise of Fluorinated Aromatics

The introduction of fluorine into aromatic systems has been a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound (CAS 446-10-6) is a prime example of a versatile fluorinated building block, featuring a synthetically useful nitro group and a fluorine atom on a toluene scaffold. Its utility lies in the diverse chemical transformations that can be performed at these functional groups, enabling the construction of complex molecular architectures.

While a singular, groundbreaking publication detailing the "discovery" of this compound is not prominent in the historical record, its emergence is intrinsically linked to the development of general methodologies for the synthesis of aromatic fluorine compounds in the late 19th and early 20th centuries. Key among these were the Balz-Schiemann reaction, first reported in the late 1920s, and the Halex (halogen exchange) process. These pioneering methods paved the way for the systematic synthesis of a wide array of fluorinated aromatics, including the title compound.

Pivotal Synthesis Methodologies

The synthesis of this compound is primarily achieved through two strategic approaches: the nitration of a fluorinated precursor or the fluorination of a nitrated precursor. The latter, often accomplished via a nucleophilic aromatic substitution (SNAr) reaction known as the Halex reaction, is a widely employed industrial method.

Nucleophilic Aromatic Substitution (Halex Reaction)

The Halex reaction is a robust method for introducing a fluorine atom onto an electron-deficient aromatic ring by displacing a halide, typically chlorine. The presence of the electron-withdrawing nitro group ortho to the chlorine atom in 4-chloro-2-nitrotoluene activates the ring for nucleophilic attack by a fluoride ion source, such as potassium fluoride (KF).

A general workflow for the Halex reaction is depicted below:

In-Depth Technical Guide: Safety Data and Handling Precautions for 4-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and experimental considerations for 4-Fluoro-2-nitrotoluene (CAS No. 446-10-6), a versatile intermediate in pharmaceutical and agrochemical synthesis. The information is intended to enable researchers to work safely and effectively with this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental design. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Pale yellow to brown clear liquid | [2] |

| Melting Point | 27 °C | [2] |

| Boiling Point | 138-139 °C at 83 mmHg | [2] |

| Density | 1.260 g/cm³ | [2] |

| Flash Point | 98 °C | [2] |

| Refractive Index | 1.522 | [2] |

| Solubility | Soluble in many organic solvents. | |

| CAS Number | 446-10-6 | [1] |

Safety Data Sheet (SDS) Summary

The Safety Data Sheet is the primary source of information regarding the hazards associated with a chemical. Below is a summary of the key safety data for this compound.

Hazard Identification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store away from heat, sparks, and open flames.

Experimental Protocols

Adherence to detailed experimental protocols is essential for both safety and experimental reproducibility.

Weighing and Preparing Solutions

This protocol outlines the steps for safely weighing and dissolving this compound.

Reaction Setup

The following is a general protocol for setting up a reaction involving this compound. This should be adapted based on the specific reaction conditions.

-

Glassware Preparation: Ensure all glassware is clean, dry, and free of contaminants. For moisture-sensitive reactions, oven-dry or flame-dry the glassware.

-

Inert Atmosphere: If the reaction is air or moisture-sensitive, assemble the glassware and purge with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition:

-

Add any solid reagents to the reaction flask.

-

Add the solvent(s) to the reaction flask.

-

If the reaction is exothermic, cool the flask in an ice bath before adding this compound.

-

Slowly add the solution of this compound to the reaction mixture via a syringe or dropping funnel.

-

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture appropriately and proceed with the work-up and purification steps.

Disposal of Waste

-

All waste containing this compound must be disposed of as hazardous waste.

-

Collect all liquid and solid waste in a designated, properly labeled, and sealed waste container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Potential Toxicological Signaling Pathways

While specific toxicological studies on this compound are limited, research on related nitrotoluene compounds suggests potential mechanisms of toxicity. The following diagram illustrates a plausible signaling pathway based on the known effects of nitrotoluenes, which often involve metabolic activation and subsequent oxidative stress.[1][3] It is important to note that this is a generalized pathway and may not fully represent the specific actions of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-toluidine, also known as 4-fluoro-2-methylaniline, is a valuable fluorinated aromatic amine intermediate in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, 4-fluoro-2-toluidine serves as a key building block in the synthesis of various pharmaceutical compounds and other functional organic materials.

This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-2-toluidine from its nitro precursor, 4-fluoro-2-nitrotoluene. The primary method described is the catalytic hydrogenation of the nitro group, a widely employed, efficient, and clean reduction method in organic synthesis.

Applications in Drug Development and Organic Synthesis

4-Fluoro-2-toluidine is a versatile intermediate used in the construction of more complex molecular architectures. Its primary applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline, a complex molecule indicative of the scaffolds found in modern drug discovery programs.[1] The structural motif of a substituted aniline is prevalent in many kinase inhibitors and other targeted therapies.

-

Dye Intermediates: Toluidine derivatives are foundational in the synthesis of azo and other classes of dyes.[2]

-

Organic Synthesis: As a functionalized aniline, it can undergo a wide range of chemical transformations, including diazotization followed by substitution, acylation, and C-N bond formation reactions, making it a versatile building block for a diverse array of organic molecules.

Synthesis Pathway

The synthesis of 4-fluoro-2-toluidine from this compound is a straightforward reduction of the nitro group to an amine. The most common and efficient method for this transformation is catalytic hydrogenation.

Caption: Reaction scheme for the synthesis of 4-fluoro-2-toluidine.

Experimental Protocols

The following protocol details the catalytic hydrogenation of this compound to 4-fluoro-2-toluidine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is adapted from a general procedure for the synthesis of 4-fluoro-2-methylaniline.[3]

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (e.g., ~0.01 eq)

-

Methanol (solvent)

-

Hydrogen (H₂) gas

-

Dichloromethane (for washing)

-

Standard laboratory glassware for organic synthesis, including a round-bottom flask and filtration apparatus

-

Magnetic stirrer

-

Hydrogen balloon or a controlled hydrogenation system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.00 mmol, 310 mg) in methanol (10 mL).

-

Catalyst Addition: To this solution, carefully add 10% palladium on carbon (e.g., 21 mg, 0.020 mmol).

-

Hydrogenation: The reaction mixture is stirred at room temperature while hydrogen gas is bubbled through it for 2 hours. Alternatively, a hydrogen-filled balloon can be attached to the flask. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solid catalyst is removed by filtration through a pad of celite. The filter cake is washed with dichloromethane (25 mL).

-

Isolation: The filtrate and the dichloromethane washings are combined and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution from petroleum ether to a 4:1 mixture of petroleum ether and ethyl acetate can be employed to afford pure 4-fluoro-2-toluidine as a pink oil.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 4-fluoro-2-toluidine based on the provided protocol.

| Parameter | Value | Reference |

| Starting Material | This compound | [3] |

| Product | 4-Fluoro-2-toluidine | [3] |

| Catalyst | 10% Palladium on carbon | [3] |

| Solvent | Methanol | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 2 hours | [3] |

| Purification Method | Flash column chromatography | [3] |

| Yield | 100% | [3] |

| Purity | High (as indicated by purification method and reported yield) | [3] |

Logical Relationship of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis and purification of 4-fluoro-2-toluidine.

References

Application Notes and Protocols for the Catalytic Reduction of 4-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in 4-Fluoro-2-nitrotoluene to produce the corresponding amine, 4-Fluoro-2-toluidine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols provided herein focus on two common and effective heterogeneous catalytic systems: Palladium on carbon (Pd/C) and Raney® Nickel.

The reduction of nitroaromatics is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, selectivity, and cleaner reaction profiles compared to stoichiometric reductants.[1][2] The resulting aromatic amines are versatile intermediates in the development of active pharmaceutical ingredients.

Reaction Scheme

The general reaction for the catalytic reduction of this compound is as follows:

Figure 1: Catalytic Reduction of this compound to 4-Fluoro-2-toluidine.

Caption: General reaction scheme for the hydrogenation of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and performance for the catalytic reduction of this compound using different catalytic systems.

| Parameter | Protocol 1: Pd/C with H₂ Gas | Protocol 2: Raney® Nickel with H₂ Gas | Protocol 3: Pd/C with Ammonium Formate |

| Catalyst | 5-10% Palladium on Carbon | Raney® Nickel (slurry) | 5-10% Palladium on Carbon |

| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Solvent | Methanol or Ethanol | Methanol or Ethanol | Methanol or Ethanol |

| Temperature | Room Temperature to 50°C | Room Temperature to 80°C | Room Temperature to Reflux |

| Pressure | 1-4 atm (balloon or Parr shaker) | 50-500 psi | Atmospheric |

| Reaction Time | 1-6 hours | 2-8 hours | 30 minutes - 4 hours |

| Typical Yield | >95% | >90% | >95% |

| Key Considerations | Risk of dehalogenation with some substrates. | Often used to avoid dehalogenation of aryl halides. Pyrophoric catalyst. | Avoids handling of H₂ gas. Requires removal of formate salts. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol is a general and highly efficient method for the reduction of aromatic nitro groups.

Materials:

-

This compound

-

10% Palladium on Carbon (50% wet)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (0.5-2 mol% Pd, 50% wet) to the solution under a gentle stream of nitrogen.

-

Seal the reaction vessel and purge the system with nitrogen gas 3-5 times to remove any oxygen.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi for a Parr apparatus or use a hydrogen balloon for atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Keep it wet with solvent or water and dispose of it properly.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-toluidine, which can be further purified if necessary. A similar hydrogenation of 2-fluoro-4-nitrobenzamide in the presence of Pd/C afforded the corresponding amine in 98% yield.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel and Hydrogen Gas

Raney® Nickel is a cost-effective alternative and is particularly useful for substrates prone to dehalogenation.[1]

Materials:

-

This compound

-

Raney® Nickel (slurry in water or ethanol)

-

Methanol or Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Magnetic stirrer and stir bar

-

Filtration apparatus for pyrophoric materials

Procedure:

-

If using Raney® Nickel as a slurry in water, carefully decant the water and wash the catalyst with the reaction solvent (methanol or ethanol) under a nitrogen atmosphere.

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in the chosen solvent.

-

Carefully add the washed Raney® Nickel slurry to the solution under a nitrogen atmosphere.

-

Seal the vessel and purge with nitrogen, followed by hydrogen, as described in Protocol 1.

-

Pressurize the vessel with hydrogen (typically 50-500 psi) and heat to the desired temperature (e.g., 40-60°C) with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, GC/MS).

-

After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the Raney® Nickel. Extreme Caution: Raney® Nickel is highly pyrophoric. The filtration must be performed under an inert atmosphere, and the filter cake must be kept wet at all times.

-

Concentrate the filtrate to yield the crude product.

Protocol 3: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method provides a convenient alternative to using hydrogen gas. Ammonium formate serves as the in-situ hydrogen source.[3][4]

Materials:

-

This compound

-

10% Palladium on Carbon (50% wet)

-

Ammonium Formate

-

Methanol (reagent grade)

-

Celite®

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and methanol.

-

Add ammonium formate (3.0-5.0 eq) to the solution.

-

Carefully add 10% Pd/C (1-3 mol% Pd, 50% wet).

-

Stir the mixture at room temperature or heat to reflux. The reaction is often exothermic.

-

Monitor the reaction by TLC or GC/MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with methanol and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by extraction or chromatography to remove residual ammonium salts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

Caption: General workflow for catalytic reduction.

Logical Relationship of Key Parameters

This diagram shows the relationship between key experimental parameters and the desired outcome.

Caption: Factors influencing the catalytic reduction outcome.

References

Application Notes and Protocols for the Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract